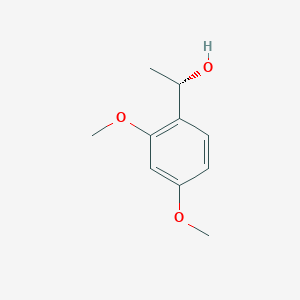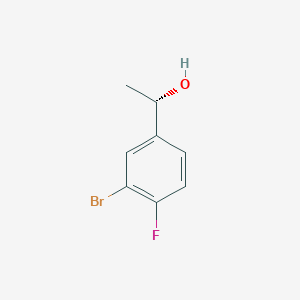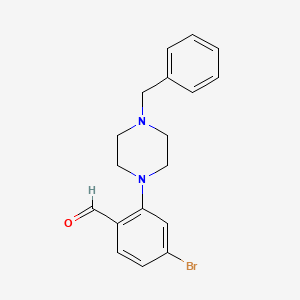
2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzylpiperazines . It is a derivative of piperazine and isopentylamine and is used in a variety of scientific research applications.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the compound 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde has a molecular weight of 281.36 . The InChI code for this compound is 1S/C17H19N3O/c21-14-16-7-4-8-18-17 (16)20-11-9-19 (10-12-20)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde has a melting point of 89 - 91°C . The compound 2-(4-BENZYL-PIPERAZIN-1-YL)ANILINE has a density of 1.145g/cm3 and a boiling point of 420.9ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthesis of CCR5 Antagonists : Derivatives involving bromobenzaldehyde and benzylpiperazine structures have been explored for the synthesis of non-peptide CCR5 antagonists, showcasing their potential in medicinal chemistry for therapeutic applications. The synthesis processes often involve multi-step reactions including elimination, reduction, and bromization, leading to compounds with significant bioactivity as demonstrated by their inhibitory concentrations (Cheng De-ju, 2015) Synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists.
Organic Synthesis Methodologies
- Facile Palladium-catalysed Synthesis : The application of 2-bromobenzaldehydes in the facile synthesis of 1-aryl-1H-indazoles via palladium-catalyzed reactions with arylhydrazines demonstrates the utility of bromobenzaldehyde derivatives in creating heterocyclic compounds. This method offers a straightforward approach to producing indazoles, highlighting the versatility of bromobenzaldehydes in organic synthesis (C. Cho et al., 2004) Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines.
Characterization and Biological Activity
- Antimicrobial Activity of Derivatives : Studies on novel benzylpiperazine derivatives synthesized through reductive amination involving substituted aromatic aldehydes have shown significant antibacterial and antifungal activities. These studies not only illustrate the potential of such compounds in developing new antimicrobial agents but also highlight the importance of structural characterization and in vitro testing in identifying promising therapeutic candidates (Devender Mandala et al., 2013) Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one.
Material Science and Catalysis
- Synthesis of Fluorinated Compounds : The research on the synthesis of fluorinated 1,5 – benzothiazepines and pyrazolines from 4-bromo-2-fluorobenzaldehyde showcases the application of bromobenzaldehyde derivatives in the creation of materials with potential utility in various industries. These fluorinated compounds could have implications for material science, demonstrating the wide-ranging applications of bromobenzaldehyde derivatives (S. G. Jagadhani et al., 2015) Synthesis and Characterization of Some Fluorinated 1,5 – Benzothiazepines and Pyrazolines.
Safety And Hazards
Zukünftige Richtungen
The future directions of research involving similar compounds are promising. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and exhibited significant antibacterial and antifungal activity . This suggests that 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde and similar compounds could have potential applications in the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-bromobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-7-6-16(14-22)18(12-17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKCZXGNQJYGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649848 |
Source


|
| Record name | 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde | |
CAS RN |
883511-95-3 |
Source


|
| Record name | 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

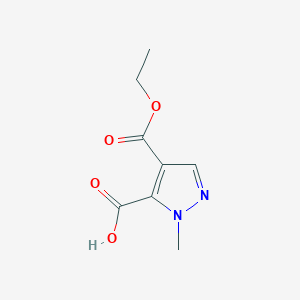
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)
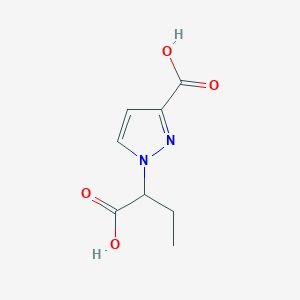
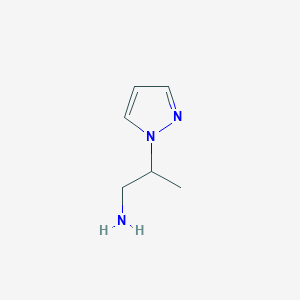
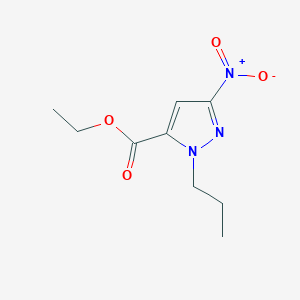
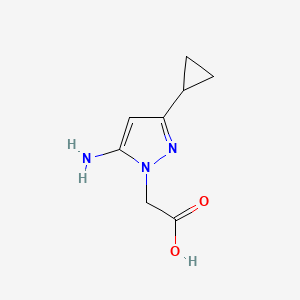
![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)
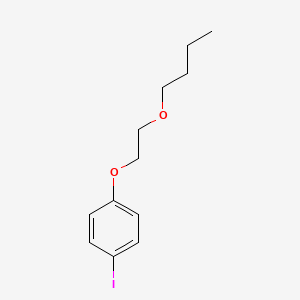

![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)
![3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine](/img/structure/B1345004.png)
![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)
